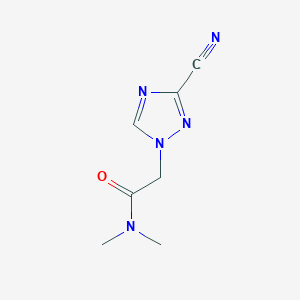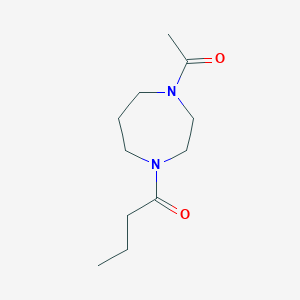![molecular formula C9H11ClFNO2S B7567636 N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is commonly used in the synthesis of various pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in maintaining acid-base balance in the body. N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide has also been shown to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase enzymes, which can be useful in studying the role of these enzymes in various physiological processes. However, one of the limitations of N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide. One area of interest is its potential use as an anti-cancer agent. N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide has been shown to exhibit antitumor activity in vitro and in vivo, and further research is needed to determine its efficacy as a cancer treatment. Another potential area of research is its use as an inhibitor of carbonic anhydrase enzymes in the treatment of conditions such as glaucoma and epilepsy. Additionally, N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide may have potential applications in the development of new analgesic and anti-inflammatory drugs.
Synthesemethoden
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide involves the reaction of 2-chloro-6-fluorobenzyl chloride with N-methylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide has also been investigated for its potential use in treating neuropathic pain and as an inhibitor of carbonic anhydrase enzymes.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-12(15(2,13)14)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLLDFYAZMJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)
![1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567583.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)thiophene-2-carboxylic acid](/img/structure/B7567618.png)
![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)

![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)